Hept-3-en-1-amine
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Overview
Description
Hept-3-en-1-amine: 1-hepten-3-amine , is an organic compound with the molecular formula C₇H₁₅N . It belongs to the class of amines and contains a seven-carbon chain with a terminal double bond. The compound’s systematic IUPAC name is This compound .
Preparation Methods
Synthetic Routes::
Alkylation of Allylamine: Hept-3-en-1-amine can be synthesized by alkylation of allylamine (prop-2-en-1-amine) using an appropriate alkyl halide (e.g., 1-bromobutane). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods:: Industrial-scale production methods for this compound are not widely documented. laboratory-scale synthesis can be scaled up for commercial purposes.
Chemical Reactions Analysis
Reactions::
Oxidation: Hept-3-en-1-amine can undergo oxidation reactions, leading to the formation of corresponding imines or amides.
Reduction: Reduction of the double bond in this compound can yield heptan-3-amine.
Substitution: Nucleophilic substitution reactions can occur at the amino group, resulting in various derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) can reduce the double bond.
Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to imines or amides, while reduction yields heptan-3-amine.
Scientific Research Applications
Hept-3-en-1-amine finds applications in various fields:
Chemistry: As a building block for organic synthesis.
Biology: It may serve as a ligand in biochemical studies.
Medicine: Research into potential pharmaceutical applications.
Industry: Possible use in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for hept-3-en-1-amine remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Hept-3-en-1-amine is unique due to its seven-carbon chain and terminal double bond. Similar compounds include:
1-Phenylbut-3-en-1-amine: Contains a phenyl group attached to the double bond .
3-Buten-1-amine: A simpler three-carbon analog .
Hept-1-en-3-one: A ketone with a similar carbon backbone .
Remember that further research and exploration are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(E)-hept-3-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-2-3-4-5-6-7-8/h4-5H,2-3,6-8H2,1H3/b5-4+ |
InChI Key |
UVFDZEUADUHSGG-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/CCN |
Canonical SMILES |
CCCC=CCCN |
Origin of Product |
United States |
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